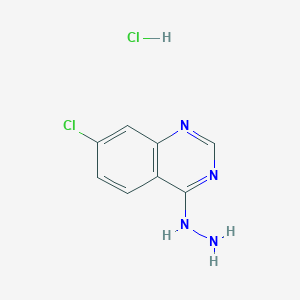
(7-Chloroquinazolin-4-yl)hydrazine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Chloroquinazolin-4-yl)hydrazine;hydrochloride is a versatile chemical compound used in various scientific research fields. . The compound consists of a quinazoline ring substituted with a chlorine atom at the 7th position and a hydrazine group at the 4th position, forming a hydrochloride salt.
作用机制
Target of Action
Similar compounds, such as quinazolin-2,4-diones, have been reported to exhibit antibacterial activities .
Mode of Action
It is suggested that similar compounds interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death .
Biochemical Pathways
Similar compounds have been reported to interfere with bacterial dna synthesis, leading to cell death .
Result of Action
Similar compounds have been reported to cause bacterial cell death by inhibiting essential enzymes .
生化分析
Biochemical Properties
It is known that quinazoline derivatives, which include this compound, have a variety of biological activities such as antitumor, antimicrobial, anti-inflammatory, antihistaminic, antidepressant, anticonvulsant, and antihypertensive effects
Cellular Effects
It is known that quinazoline derivatives can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that quinazoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloroquinazolin-4-yl)hydrazine;hydrochloride typically involves the reaction of 7-chloroquinazoline with hydrazine hydrate under reflux conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt by treating the reaction mixture with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is purified through crystallization or recrystallization techniques to obtain high purity .
化学反应分析
Types of Reactions
(7-Chloroquinazolin-4-yl)hydrazine;hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 7th position can be replaced by other nucleophiles.
Condensation reactions: The hydrazine group can react with aldehydes or ketones to form hydrazones or Schiff bases.
Cyclization reactions: The compound can undergo cyclization to form quinazoline derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Condensation reactions: Aldehydes or ketones in the presence of an acid catalyst.
Cyclization reactions: Heating with appropriate reagents like acetic anhydride or phosphorus oxychloride.
Major Products Formed
Nucleophilic substitution: Substituted quinazoline derivatives.
Condensation reactions: Hydrazones or Schiff bases.
Cyclization reactions: Various quinazoline derivatives with potential biological activities.
科学研究应用
(7-Chloroquinazolin-4-yl)hydrazine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
相似化合物的比较
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
7-Chloroquinazolin-4-yl)hydrazine: Similar structure but without the hydrochloride salt.
7-Chloro-4-hydroxyquinazoline: Another quinazoline derivative with different functional groups.
Uniqueness
(7-Chloroquinazolin-4-yl)hydrazine;hydrochloride is unique due to its combination of a chlorine-substituted quinazoline ring and a hydrazine group, which imparts high reactivity and versatility in chemical reactions. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .
属性
IUPAC Name |
(7-chloroquinazolin-4-yl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4.ClH/c9-5-1-2-6-7(3-5)11-4-12-8(6)13-10;/h1-4H,10H2,(H,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJFLLHZPJZIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CN=C2NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
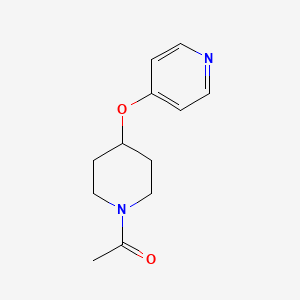
![3-(1-{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2591117.png)
![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2591118.png)
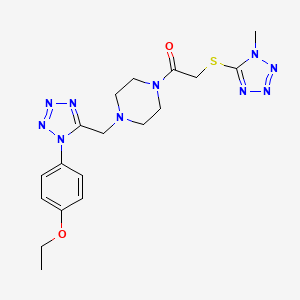
![3-[4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2591124.png)
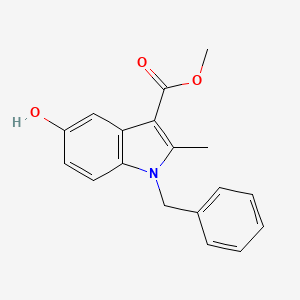
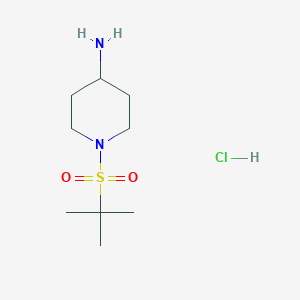
![[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2591130.png)
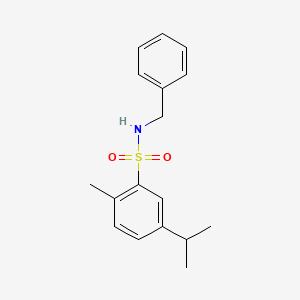
![N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2591132.png)
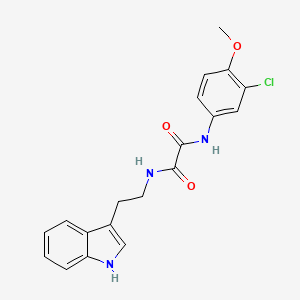
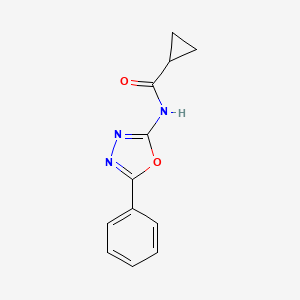
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2591136.png)
![2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2591137.png)
